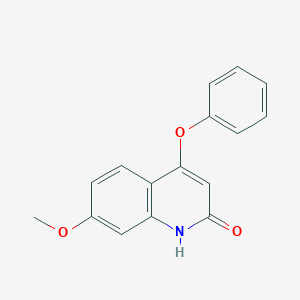

7-Methoxy-4-phenoxy-1H-quinolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-phenoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-12-7-8-13-14(9-12)17-16(18)10-15(13)20-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFBSZSHPUCQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)N2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 7 Methoxy 4 Phenoxy 1h Quinolin 2 One and Analogues

Methodological Frameworks for SAR Analysis

The investigation of SAR for quinolin-2-one derivatives employs a range of methodological frameworks, prominently featuring computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. scholarsresearchlibrary.comnih.gov Both 2D and 3D-QSAR models are fundamental tools for the rational development of new bioactive compounds, offering significant reductions in the cost and time required to identify lead compounds. nih.gov

These models aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scholarsresearchlibrary.com For instance, 2D-QSAR studies on quinoline (B57606) derivatives have been used to correlate structural properties with antitubercular activity, using methods like partial least squares regression (PLS) coupled with stepwise variable selection. scholarsresearchlibrary.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the compounds and their biological targets. nih.gov These models are built using databases of compounds with known activities and are validated both internally and externally to ensure their predictive capacity. nih.govnih.gov The resulting models generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity, guiding the synthesis of new, more potent analogues. nih.gov

Impact of Substitutions on the Quinolin-2-one Core

Systematic modifications of the quinolin-2-one core have revealed critical insights into the structural requirements for biological activity. SAR studies have explored substitutions at various positions of the quinoline ring, identifying key functional groups that modulate the potency and selectivity of these compounds. nih.govnih.gov

The methoxy (B1213986) group, particularly at the C-7 position of the quinoline ring, plays a significant role in modulating the biological activity of various derivatives. The presence and position of methoxy substituents can greatly influence the cytotoxic activities of compounds. researchgate.net In a series of coumarin-quinoline hybrids, a compound featuring a methoxy group at the C-7 position was the only one to exhibit dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This suggests that the electron-donating nature of the 7-methoxy group can be crucial for interacting with specific biological targets. nih.gov While direct SAR studies on the 7-methoxy group of 7-Methoxy-4-phenoxy-1H-quinolin-2-one are limited in the provided context, research on related quinoline and quinolinone structures underscores the importance of substitutions at this position. For example, studies on 4-benzyloxyquinolin-2(1H)-one derivatives have shown that modifications at the C-7 position, often in combination with substitutions at C-6 and C-8, lead to compounds with high potency against various cancer cell lines. nih.govnih.gov

The substituent at the C-4 position of the quinolin-2-one ring is a critical determinant of biological activity. nih.gov The 4-phenoxy moiety, in particular, has been a focus of SAR studies. Research on 4-phenoxy-quinoline derivatives has led to the development of potent Aurora kinase B relocation blockers for cancer treatment. acs.org In a study of 2-phenylamino-4-phenoxyquinoline derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors, the phenoxy group at the C-4 position was a key structural feature. mdpi.com Modifications to this phenoxy ring, such as the introduction of cyano or formyl groups at the 4'-position and dimethyl groups at the 2',6'-positions, were found to significantly influence inhibitory activity against the target enzyme. mdpi.com

The following table presents data on the inhibitory activity of 4-phenoxy-2-(pyridin-2-ylamino)quinoline derivatives against HIV-1 Reverse Transcriptase. mdpi.com

| Compound | R1 | R2 | R3 | IC₅₀ (µM) |

| 6a | H | H | H | >100 |

| 6b | CH₃ | H | CHO | 1.93 |

| 6c | H | H | CN | 15.3 |

| 6d | CH₃ | H | CN | 1.22 |

| Nevirapine | - | - | - | 1.05 |

Data sourced from mdpi.com

These findings highlight that substitutions on the distal phenoxy ring can fine-tune the compound's interaction with the biological target, with a 2',6'-dimethyl-4'-cyanophenoxy group (Compound 6d) yielding the highest potency. mdpi.com

Modifications at other positions on the quinolin-2-one core, such as C-3 and C-6, have also been extensively studied to establish SAR.

C-3 Position: Introduction of substituents at the C-3 position has been a successful strategy for developing potent agents. SAR studies on 3-amido-quinolin-2-one analogues identified promising C-terminal Hsp90 inhibitors. nih.gov Further investigations involving the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones showed that these modifications could yield compounds with strong cell viability effects against cancer cell lines. nih.gov

C-6 Position: The C-6 position has been identified as a key site for modification to improve biological activity. In the development of antimalarial agents based on an imidazo[4,5-c]quinolin-2-one scaffold, modifications at the C-6 position revealed significant contributions to activity. acs.org The SAR suggested that an aromatic group at the C-6 position was beneficial. acs.org Similarly, studies on 4-benzyloxyquinolin-2(1H)-one derivatives demonstrated that substitutions at the C-6 position, such as methoxy or methylenedioxy groups, were critical for potent anticancer activity. nih.govnih.gov Glycoconjugation at the C-6 position of sugars attached to a quinoline scaffold has also been explored as a strategy to improve cytotoxicity and selectivity. nih.govnih.gov

The table below shows the antiproliferative activity of 4-benzyloxyquinolin-2(1H)-one derivatives with various substitutions, illustrating the impact of modifications at C-6, C-7, and C-8. nih.gov

| Compound | R1 (C-6) | R2 (C-7) | R3 (C-8) | R4 (on benzyloxy) | Cell Line | IC₅₀ (µM) |

| 7e | H | OCH₂O | H | 4-F | COLO 205 | 0.40 |

| 8e | H | OCH₃ | OCH₃ | 4-F | COLO 205 | 0.17 |

| 9b | OCH₃ | OCH₃ | H | 2-F | COLO 205 | 0.15 |

| 9c | OCH₃ | OCH₃ | H | 3-F | COLO 205 | 0.20 |

| 9e | OCH₃ | OCH₃ | H | 4-F | COLO 205 | 0.04 |

| 10c | H | OCH₃ | H | 3-F | COLO 205 | 0.96 |

| 11c | OCH₃ | H | H | 3-F | COLO 205 | 0.23 |

| 11e | OCH₃ | H | H | 4-F | COLO 205 | 0.014 |

Data sourced from nih.gov

This data clearly indicates that the substitution pattern on the quinolin-2-one core significantly affects antiproliferative potency, with compound 11e (6-methoxy, 4-(4-fluorobenzyloxy)) showing the highest activity. nih.govnih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as enantiomers often exhibit different pharmacological and toxicological profiles. While specific SAR studies focusing on the stereochemistry of this compound were not found in the search results, the importance of stereoisomerism has been established for related heterocyclic compounds. nih.gov For instance, in a study of quinazoline (B50416) derivatives as anticancer agents, it was found that the absolute configuration of a chiral center significantly impacted antiproliferative activity, with one enantiomer showing stronger activity than the other. nih.gov This suggests that the spatial arrangement of substituents is critical for optimal interaction with the biological target. Therefore, it is highly probable that if a chiral center were introduced into the this compound scaffold, the different stereoisomers would display distinct activities, warranting stereoselective synthesis and evaluation.

Biological Activities and Mechanistic Investigations of 7 Methoxy 4 Phenoxy 1h Quinolin 2 One Derivatives

Broad-Spectrum Biological Relevance of Quinolin-2-ones

The quinolin-2-one core, a bicyclic system composed of a benzene (B151609) ring fused to a pyridinone ring, is a privileged structure in drug discovery. Compounds incorporating this scaffold have demonstrated a remarkable breadth of biological activities. nih.gov The inherent physicochemical properties of the quinolin-2-one nucleus, coupled with the ability to introduce various functional groups, have led to the development of compounds with antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties. nih.govnih.gov The biological activity of these derivatives is intricately linked to the nature and position of the substituents on the quinolin-2-one ring system. cust.edu.tw This structural diversity allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for the development of novel therapeutic agents.

Specific Biological Activities Associated with 7-Methoxy-4-phenoxy-1H-quinolin-2-one and Closely Related Analogues

The specific substitution pattern of a 7-methoxy group and a 4-phenoxy group on the quinolin-2-one core is anticipated to confer a unique combination of biological activities. The methoxy (B1213986) group at the 7-position can influence the compound's electronic properties and metabolic stability, while the phenoxy group at the 4-position can participate in various intermolecular interactions with biological targets.

Anti-inflammatory Potentials and Associated Pathways

Derivatives of 4-phenoxyquinoline have shown notable anti-inflammatory properties. For instance, a series of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives were synthesized and evaluated for their anti-inflammatory effects. cust.edu.twnih.gov These compounds demonstrated significant inhibitory activity against the release of β-glucuronidase and lysozyme (B549824) from neutrophils, key events in the inflammatory cascade. cust.edu.twnih.gov Specifically, compounds with a 4-phenoxy moiety were found to be more potent than their counterparts, highlighting the importance of this group for anti-inflammatory action. cust.edu.twnih.gov The mechanism of action is thought to involve the inhibition of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α). nih.gov The presence of the phenoxy group appears to be crucial for this activity, as related structures without this moiety showed diminished or no effect. cust.edu.tw

Anticancer and Antiproliferative Activities

The 4-phenoxy-quinoline scaffold has been identified as a promising framework for the development of anticancer agents. nih.gov Orally bioavailable 4-phenoxy-quinoline compounds have been shown to exhibit potent antimitotic activity in various cancer cell lines by disrupting the localization of Aurora B kinase, a key regulator of cell division. nih.gov The antiproliferative effects of 4-phenylquinolin-2(1H)-one derivatives have also been documented, with some analogues showing high potency against a range of tumor cell lines. researchgate.net The presence of a methoxy group can also contribute to the anticancer potential, as seen in various methoxyflavone analogues which exhibit cytotoxic effects on cancer cells. mdpi.com The combination of the 4-phenoxy and 7-methoxy groups on the quinolin-2-one structure could therefore lead to compounds with significant antiproliferative and pro-apoptotic activities. nih.gov

Antimalarial Activities and Mitochondrial Target Inhibition

Quinolone derivatives have a long history in the fight against malaria, and their mechanism of action often involves targeting the parasite's mitochondria. nih.gov The mitochondrial electron transport chain (ETC) is a validated drug target in Plasmodium falciparum. nih.gov Quinolone antimalarials can inhibit key enzymes in this pathway, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. nih.gov While specific data on this compound is limited, the 4-aminoquinoline (B48711) scaffold, a close structural relative, is a cornerstone of many antimalarial drugs. nih.govmdpi.com The 4-phenoxy group in the target compound could mimic the interactions of the 4-amino group, potentially interfering with hemozoin formation or other vital parasitic processes. The quinolin-2-one core itself is a privileged scaffold for targeting the parasite's respiratory enzymes. nih.gov

Enzyme Inhibition Profiles (e.g., Alkaline Phosphatase Isozymes, HIV-1 Reverse Transcriptase)

The quinolin-2-one scaffold has been investigated for its ability to inhibit various enzymes implicated in disease.

Alkaline Phosphatase Isozymes: Derivatives of 4-quinolone have been evaluated for their inhibitory potential against alkaline phosphatase (ALP) isozymes. researchgate.net Certain quinolone derivatives have shown excellent inhibitory activity and moderate selectivity for tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). researchgate.net Molecular docking studies have suggested that these inhibitors can bind effectively within the active site of these enzymes. nih.govresearchgate.netnih.govpatsnap.com

HIV-1 Reverse Transcriptase: The quinoline (B57606) core is also a feature of some inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. mdpi.comnih.gov Specifically, 2-phenylamino-4-phenoxyquinoline derivatives have been designed and shown to be potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Molecular modeling studies indicate that the 4-phenoxy group can engage in key interactions within the NNRTI binding pocket of the enzyme. mdpi.com While the subject compound is a quinolin-2-one rather than a quinoline, the presence of the 4-phenoxy moiety suggests a potential for interaction with the allosteric site of HIV-1 RT. nih.govmdpi.commdpi.comyoutube.com

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of quinoline-based compounds stems from their diverse interactions with biological systems. Research into this compound and its derivatives has focused on unraveling their molecular mechanisms to understand their efficacy in various pathological conditions, including infectious diseases and cancer. The quinoline scaffold is prevalent in many biologically active compounds, underscoring its importance in medicinal chemistry. mdpi.commdpi.com

A critical step in understanding the action of a bioactive compound is the identification of its molecular target. For quinoline derivatives, a range of targets has been identified, often varying with the specific structural modifications of the quinoline core.

One of the most significant targets for quinolone derivatives, particularly in the context of antimalarial activity, is the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain. nih.govnih.gov This complex is vital for cellular respiration and ATP production. nih.govplos.org Inhibition of this target effectively disrupts the energy supply of the parasite, leading to its death. nih.gov Specifically, certain 4(1H)-quinolones have been shown to bind to the ubiquinone-reduction (Qi) site of the cytochrome bc1 complex, offering a potential advantage in overcoming drug resistance associated with other binding sites. nih.govresearchgate.net

In addition to the cytochrome bc1 complex, computational studies have identified other potential targets. An in silico workflow employing inverse virtual screening highlighted Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org Molecular docking and dynamics simulations supported the stable binding of these compounds to LmNMT, suggesting that this enzyme is a primary molecular target for the antileishmanial activity of this particular class of quinoline derivatives. frontiersin.org

Furthermore, other research has pointed towards enzymes like topoisomerase II as a target for certain furoquinolinone derivatives, leading to antiproliferative activity. nih.gov While not specific to the 7-methoxy-4-phenoxy scaffold, this highlights the diverse range of enzymes that can be targeted by the broader quinolinone class.

Table 1: Identified Molecular Targets for Quinolone Derivatives

| Derivative Class | Identified Target | Organism/System | Implied Biological Activity |

|---|---|---|---|

| 4(1H)-Quinolones | Cytochrome bc1 complex (Qi site) nih.gov | Plasmodium falciparum nih.gov | Antimalarial nih.gov |

| 2-Aryl-quinoline-4-carboxylic acids | N-myristoyltransferase (LmNMT) frontiersin.org | Leishmania major frontiersin.org | Antileishmanial frontiersin.org |

Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating complex cellular pathways. These pathways are crucial for cell survival, proliferation, and immune response.

Apoptosis: Several studies have investigated the potential of quinoline derivatives to induce apoptosis, or programmed cell death, a key mechanism in anticancer activity. ontosight.ai For instance, a series of novel hybrid 2-quinolinone derivatives were synthesized and tested for their in vitro cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.net Two compounds, in particular, demonstrated potent anticancer activity and were found to induce apoptosis at the pre-G1 phase of the cell cycle, alongside causing cell cycle arrest at the S and G2/M phases. researchgate.net

Cytokine Production and Inflammatory Pathways: The anti-inflammatory properties of quinoline derivatives have also been reported. ontosight.ai The mechanism often involves the modulation of inflammatory mediators and cellular signaling cascades. A study on the synthetic isoquinolinic alkaloid MHTP [2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol] showed that it could induce the production of Interferon-gamma (IFN-γ) in a murine model of pulmonary allergic inflammation. nih.gov This suggests an immunomodulatory role by influencing cytokine secretion.

Similarly, research on 2-(furan-2-yl)-4-phenoxyquinoline derivatives has demonstrated anti-inflammatory effects through the inhibition of enzyme release from human neutrophils. nih.gov Specific derivatives were found to be potent inhibitors of β-glucuronidase and lysozyme release, indicating an ability to modulate the inflammatory response at a cellular level. nih.gov

Table 2: Effects of Quinolone Derivatives on Cellular Pathways

| Derivative/Compound | Cellular Pathway Modulated | Effect | Cell/Model System |

|---|---|---|---|

| Hybrid 2-Quinolinone derivatives | Apoptosis, Cell Cycle researchgate.net | Induction of apoptosis (pre-G1), cell cycle arrest (S, G2/M) researchgate.net | MCF-7 breast cancer cells researchgate.net |

| MHTP | Cytokine Production nih.gov | Induction of IFN-γ nih.gov | Murine model of allergic inflammation nih.gov |

The most well-defined mechanism for several quinolone derivatives is the targeted inhibition of specific biological processes, particularly within pathogenic organisms. The inhibition of the parasite cytochrome bc1 complex is a prime example of this targeted approach.

The cytochrome bc1 complex is a critical enzyme in the respiratory chain of mitochondria, responsible for electron transfer and proton translocation to generate ATP. nih.govplos.org Its inhibition leads to a collapse of the mitochondrial membrane potential and subsequent cell death. nih.gov This makes it an excellent target for antimalarial and antifungal agents. nih.govnih.gov

A series of 4(1H)-quinolone derivatives have been identified as potent inhibitors of the Plasmodium falciparum cytochrome bc1 complex. nih.gov These compounds act by binding to the Qi site of the enzyme, which is distinct from the Qo site targeted by other inhibitors like atovaquone. nih.govresearchgate.net This alternative binding site is significant as it can circumvent resistance mechanisms that arise from mutations in the Qo site. nih.gov In vitro assessments of derivatives such as CK-2-67 and RKA066 confirmed their inhibitory activity against the cytochrome bc1 complex. nih.gov These findings highlight the potential of the 4(1H)-quinolone scaffold for developing next-generation antimalarials that are effective against drug-resistant parasite strains. nih.gov

Table 3: Inhibitory Activity of Quinolone Derivatives against the Cytochrome bc1 Complex

| Compound/Derivative Class | Specific Target | Binding Site | Significance |

|---|---|---|---|

| 4(1H)-Quinolones (e.g., CK-2-67, RKA066) nih.gov | P. falciparum cytochrome bc1 complex nih.gov | Ubiquinone-reduction (Qi) site nih.gov | Effective against atovaquone-resistant strains; circumvents Qo site mutation resistance. nih.gov |

Theoretical and Computational Studies on 7 Methoxy 4 Phenoxy 1h Quinolin 2 One and Quinoline Derivatives

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These techniques provide insights into how a ligand, such as 7-Methoxy-4-phenoxy-1H-quinolin-2-one, might interact with a biological target, its conformational flexibility, and the energetic basis of this interaction.

The modeling of ligand-target interactions is fundamental to understanding the potential biological activity of a compound. For quinoline (B57606) derivatives, these interactions are often multifaceted, involving a combination of weak intermolecular forces that stabilize the ligand within the target's binding site. Key interactions include hydrogen bonding and hydrophobic interactions. plos.org The methoxy (B1213986) group (-OCH3) and the phenoxy group on the this compound backbone can play significant roles in these interactions. The methoxy group, for instance, can facilitate ligand-protein binding mechanisms that may lead to cytotoxic activity in various cancer cell lines by targeting specific protein markers. mdpi.com

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, which has rotational freedom around the phenoxy linkage, understanding its preferred conformation upon binding to a target is crucial. Molecular dynamics simulations can be used to explore the conformational landscape of the ligand and the stability of its various binding modes.

The adsorption of quinoline derivatives onto various surfaces and their binding energies are critical aspects, particularly in fields like catalysis and materials science. Density Functional Theory (DFT) is a common method used to study the adsorption of molecules like quinoline on metal surfaces. nih.gov Studies on quinoline adsorption on platinum group metals (Rh, Pd, Pt) and gold have shown that the mode of binding and adsorption strength varies depending on the metal. acs.org On platinum group metals, quinoline tends to chemisorb in a nearly flat-lying orientation through the π-bonding system of its aromatic rings. acs.org In contrast, on gold, a tilted orientation involving σ-bonding via the nitrogen lone pair is favored. acs.org

The adsorption strength, a measure of the interaction energy, has been found to follow the order Rh > Pd > Pt >> Au. acs.org Binding energy calculations can be decomposed into terms arising from the distortion of the molecule upon adsorption and the direct binding interaction with the surface. nih.gov For instance, the binding energy of quinoline on a clean Pt(111) surface has been calculated to be -2.31 eV. researchgate.net The presence of other molecules, such as co-adsorbed hydrogen, can influence this binding energy. researchgate.net These computational studies help in rationalizing structural features and predicting the stability of adsorbed molecules on different substrates. nih.gov

Below is a table summarizing the calculated adsorption strengths of quinoline on various metal surfaces.

| Metal Surface | Adsorption Strength Order | Primary Binding Mode |

| Rh(111) | Strongest | π-bonding (flat-lying) |

| Pd(111) | Intermediate | π-bonding (flat-lying) |

| Pt(111) | Weaker than Rh/Pd | π-bonding (flat-lying) |

| Au(111) | Weakest | σ-bonding (tilted) |

Future Directions and Research Perspectives for 7 Methoxy 4 Phenoxy 1h Quinolin 2 One Research

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the extensive exploration of the chemical space around the 7-Methoxy-4-phenoxy-1H-quinolin-2-one core. While classical methods for quinoline (B57606) synthesis exist, future efforts should be directed towards more modern and sustainable approaches. iipseries.org

Palladium-Catalyzed Cross-Coupling Reactions: Late-stage functionalization is a powerful strategy in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce a diverse array of phenoxy or other aryl groups at the C4-position of the quinolinone core. nih.govresearchgate.net This would allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including quinolin-2-ones. ingentaconnect.comresearchgate.netbenthamdirect.comnih.govrsc.org Applying MAOS to key steps in the synthesis of this compound could streamline the production of this compound and its derivatives.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better reproducibility, and easier scalability. acs.orgresearchgate.netresearchgate.net Developing a flow chemistry process for the synthesis of this quinolinone would be beneficial for producing larger quantities of the compound for advanced preclinical studies.

| Synthetic Methodology | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Enables rapid diversification of the phenoxy group for SAR studies. |

| One-Pot and Tandem Reactions | Improves efficiency, reduces waste, and simplifies purification. |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerates reaction times and can improve yields. |

| Flow Chemistry | Enhances safety, reproducibility, and scalability for larger-scale synthesis. |

Advanced SAR and Mechanism of Action Studies

A thorough understanding of the structure-activity relationship (SAR) and the precise mechanism of action is crucial for the rational design of more potent and selective analogs of this compound.

High-Throughput Screening (HTS) of Focused Libraries: The synthesis of focused libraries of analogs, guided by the novel synthetic methodologies mentioned above, would enable high-throughput screening to rapidly identify key structural determinants for biological activity. nih.govslideshare.net

Elucidation of Mechanism of Action: To move beyond phenotypic screening, it is essential to identify the direct molecular target(s) of this compound. Advanced techniques that can be employed include:

Photoaffinity Labeling: This technique involves the use of a chemically modified version of the compound that can covalently bind to its target protein upon photoactivation, allowing for subsequent identification by mass spectrometry. nih.govmdpi.comspringernature.comnih.govscispace.com

Chemoproteomics: Activity-based protein profiling (ABPP) and other chemoproteomic approaches can be used to identify the enzymatic targets of the compound in a cellular context.

Biophysical Characterization of Target Engagement: Once a target is identified, biophysical methods are invaluable for characterizing the binding interaction in detail. nih.govnih.govnuvisan.comdrugtargetreview.comnicoyalife.com

Surface Plasmon Resonance (SPR): Can provide real-time kinetic data on the association and dissociation of the compound with its target.

Isothermal Titration Calorimetry (ITC): Can determine the thermodynamic parameters of binding, providing insights into the driving forces of the interaction. drugtargetreview.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution structural information of the compound bound to its target, which is invaluable for structure-based drug design.

Application of Artificial Intelligence and Machine Learning in Compound Design

Generative Models for De Novo Design: Generative adversarial networks (GANs) and recurrent neural networks (RNNs) can be trained on large datasets of known bioactive molecules to generate novel quinolinone derivatives with desired physicochemical and pharmacological properties. researchgate.net

Predictive Modeling for QSAR: Machine learning algorithms can be used to build robust quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of virtual compounds, allowing for the in silico screening of large virtual libraries and the prioritization of candidates for synthesis.

Multi-Parameter Optimization: AI-driven platforms can be employed to simultaneously optimize multiple parameters, such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, to design well-rounded drug candidates.

| AI/ML Application | Description |

| Generative Models (GANs, RNNs) | Design of novel quinolinone structures with desired properties. |

| Predictive Modeling (QSAR) | In silico prediction of biological activity to prioritize synthetic candidates. |

| Multi-Parameter Optimization | Simultaneous optimization of potency, selectivity, and ADMET properties. |

Development of Targeted Probes and Tools

To further investigate the biological role of the target(s) of this compound, the development of specific chemical probes and tools based on its scaffold is essential.

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would allow for the visualization of its subcellular localization and its interaction with its target protein(s) in living cells using fluorescence microscopy.

Biotinylated and Clickable Probes: The synthesis of biotinylated or "clickable" (e.g., containing an alkyne or azide (B81097) handle) derivatives of the compound would enable its use in affinity-based pull-down experiments to identify binding partners from complex biological lysates. researchgate.netplos.orgnih.govclickchemistrytools.com.cnrsc.org These probes are instrumental in target identification and validation.

Selective Inhibitors and Modulators: By fine-tuning the structure of this compound, it may be possible to develop highly selective inhibitors or modulators of its target. These tool compounds would be invaluable for dissecting the physiological and pathological roles of the target protein in cellular and animal models.

Q & A

Q. What are the common synthetic routes for 7-Methoxy-4-phenoxy-1H-quinolin-2-one?

The synthesis typically involves multi-step organic reactions, including cyclization, substitution, and oxidation. For example:

- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Methoxy and phenoxy group introduction : Nucleophilic substitution using methoxy and phenoxy precursors, such as 4-methoxybenzyl chloride or phenoxyacetyl chloride.

- Oxidation steps : Conversion of intermediate dihydroquinolines to quinolin-2-ones using oxidizing agents like MnO₂ or DDQ . Confirmation of structure is achieved via X-ray crystallography, as demonstrated for analogous compounds (e.g., bond angles and torsion data in 4-hydroxyquinolin-2-ones) .

Q. Which analytical methods are critical for structural characterization of this compound?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and torsion (e.g., C9–N1–C1–C6 = −6.3° in 4-hydroxyquinolin-2-one derivatives) .

- NMR spectroscopy : Assigns methoxy (–OCH₃) and phenoxy (–OPh) protons (δ ~3.8–4.2 ppm and δ ~6.5–7.5 ppm, respectively).

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 295.3 for C₁₆H₁₃NO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst use : Pd/C or CuI for cross-coupling reactions involving phenoxy groups.

- Temperature control : Lower temperatures (~0–25°C) reduce side reactions during oxidation steps . Recent studies on analogous quinolines achieved >80% yields by adjusting these parameters .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from structural analogs or impurities. Mitigation approaches:

- Comparative analysis : Evaluate analogs like 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one, where phenyl substitution enhances bioavailability .

- Purity validation : Use HPLC (≥95% purity) and DSC (melting point consistency) to rule out impurities .

- Statistical rigor : Apply ANOVA or linear regression to assess dose-response reproducibility .

Q. What experimental designs are recommended to evaluate bioactivity in therapeutic contexts?

A tiered approach is advised:

- In vitro assays :

- Antioxidant activity : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid) .

- Anticancer screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values <50 µM considered promising .

- In vivo models :

- Anti-inflammatory testing : Carrageenan-induced paw edema in rodents, measuring TNF-α suppression .

Methodological Considerations

Q. How can computational tools aid in predicting physicochemical properties?

- LogP calculation : Use PubChem or ChemAxon to estimate lipophilicity (e.g., LogP ~2.1 for this compound) .

- ADMET profiling : SwissADME predicts blood-brain barrier permeability and CYP450 interactions .

- Docking simulations : AutoDock Vina models binding affinities to receptors (e.g., ΔG < −7 kcal/mol suggests strong binding) .

Q. What strategies resolve crystallographic disorder in quinolin-2-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.